PLX7904

Descripción general

Descripción

Mecanismo De Acción

PLX7904 ejerce sus efectos inhibiendo la quinasa RAF, que es un componente clave de la vía de señalización MAPK/ERK. Esta inhibición previene la activación de ERK1/2, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis en las células de melanoma BRAF mutante. Los objetivos moleculares involucrados incluyen la quinasa RAF y las moléculas de señalización aguas abajo como MEK y ERK .

Análisis Bioquímico

Biochemical Properties

PLX7904 interacts with the BRAF kinase, a protein that plays a key role in regulating cell growth . It inhibits the activation of ERK1/2 in mutant BRAF melanoma cells . The compound’s interaction with these proteins influences biochemical reactions within the cell, altering cell function and potentially influencing disease progression .

Cellular Effects

This compound has been shown to inhibit the growth of melanoma cell lines and a human colorectal cancer cell line that expresses BRAF V600E . It influences cell function by inhibiting ERK1/2 activation, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the BRAF kinase, inhibiting its activity, and thereby reducing the activation of ERK1/2 . This can lead to changes in gene expression and alter cellular function .

Temporal Effects in Laboratory Settings

Over time, this compound continues to inhibit ERK1/2 activation in mutant BRAF melanoma cells

Metabolic Pathways

This compound’s involvement in metabolic pathways is primarily through its interaction with the BRAF kinase and subsequent effects on ERK1/2 activation . This can influence metabolic flux and metabolite levels within the cell .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de PLX7904 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsecuentes bajo condiciones controladas. La ruta sintética exacta y las condiciones de reacción son propiedad y típicamente involucran técnicas avanzadas de síntesis orgánica .

Métodos de producción industrial

La producción industrial de this compound se lleva a cabo bajo condiciones estrictas para garantizar una alta pureza y rendimiento. El proceso implica la síntesis a gran escala utilizando condiciones de reacción optimizadas, seguido de pasos de purificación como cristalización y cromatografía para lograr la calidad del producto deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

PLX7904 se somete a varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar en condiciones específicas para formar diferentes estados de oxidación.

Reducción: Se puede reducir para formar compuestos de menor estado de oxidación.

Sustitución: Puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos como los halógenos y los nucleófilos se utilizan comúnmente en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir compuestos de mayor estado de oxidación, mientras que la reducción puede producir compuestos de menor estado de oxidación .

Aplicaciones Científicas De Investigación

PLX7904 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como herramienta para estudiar la inhibición de la quinasa RAF y sus efectos en las vías de señalización celular.

Biología: Se emplea en la investigación sobre proliferación celular, apoptosis y biología del cáncer.

Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento del melanoma y otros cánceres.

Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos

Comparación Con Compuestos Similares

Compuestos similares

Vemurafenib: Otro inhibidor de RAF utilizado en el tratamiento del cáncer.

Dabrafenib: Un inhibidor selectivo de la quinasa RAF con aplicaciones similares.

Trametinib: Un inhibidor de MEK que funciona aguas abajo de RAF en la vía MAPK/ERK.

Singularidad

PLX7904 es único en su capacidad para inhibir la activación de ERK1/2 en células de melanoma BRAF mutante sin causar hiperactivación en células que expresan RAS mutante. Esta inhibición selectiva lo convierte en una herramienta valiosa en la investigación y las aplicaciones terapéuticas potenciales .

Propiedades

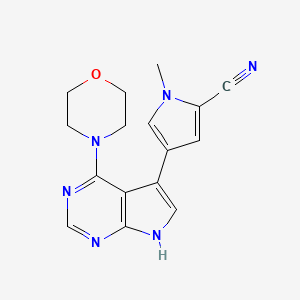

IUPAC Name |

5-(2-cyclopropylpyrimidin-5-yl)-3-[3-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F2N6O3S/c1-3-32(2)36(34,35)31-19-7-6-18(25)20(21(19)26)22(33)17-12-30-24-16(17)8-14(9-29-24)15-10-27-23(28-11-15)13-4-5-13/h6-13,31H,3-5H2,1-2H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNZQPXIIHLUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=C(N=C4)C5CC5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F2N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

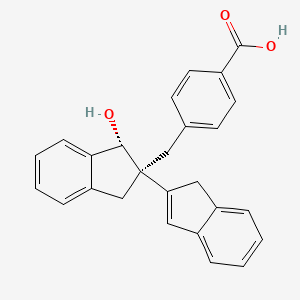

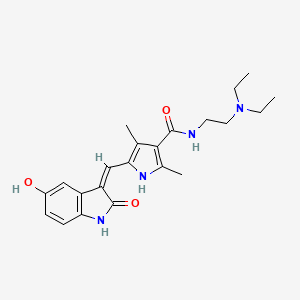

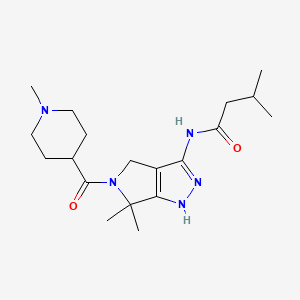

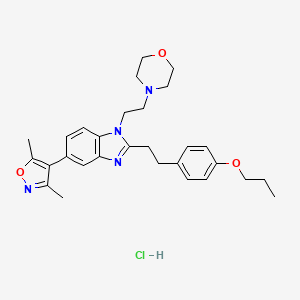

Feasible Synthetic Routes

ANone: PLX7904 is a potent and selective inhibitor of BRAF, a serine/threonine kinase involved in the MAPK signaling pathway, often dysregulated in cancer. [, , ] this compound binds to the ATP-binding site of BRAF, specifically targeting the V600E mutant form. [, ] This binding prevents BRAF activation and downstream phosphorylation of MEK and ERK1/2, effectively blocking the MAPK signaling cascade. [, , ] Inhibiting this pathway leads to decreased cell proliferation, survival, and tumor growth. [, ]

ANone: this compound belongs to a new generation of BRAF inhibitors called "paradox breakers." [, ] Unlike first-generation inhibitors like vemurafenib and dabrafenib, this compound avoids paradoxical activation of the MAPK pathway in cells with wild-type BRAF. [, , ] This paradoxical activation, a significant drawback of earlier inhibitors, can lead to unwanted side effects. This compound's selectivity for mutant BRAF and its ability to circumvent paradoxical activation makes it a promising candidate for further research and potential therapeutic applications. [, ]

ANone: Acquired resistance to first-generation BRAF inhibitors like vemurafenib is a significant challenge in cancer treatment. Studies show that this compound effectively inhibits ERK1/2 phosphorylation and tumor growth even in melanoma cells with acquired resistance to vemurafenib. [] This resistance is often mediated by mutations in NRAS, another protein in the MAPK pathway. [] The ability of this compound to overcome this resistance mechanism highlights its potential as a second-line treatment option for patients who develop resistance to first-line BRAF inhibitors. [, ]

ANone: Computational chemistry approaches, including molecular dynamics simulations and network analysis, provide insights into this compound's interactions with BRAF. [] These studies suggest that this compound may bind to BRAF in a way that mimics structural and dynamic features of the inactive wild-type BRAF monomer. [] This mimicking might explain its ability to avoid paradoxical activation observed with other inhibitors. [] Computational modeling also suggests that this compound could alter allosteric communication pathways within BRAF dimers, further contributing to its distinct inhibitory profile. []

ANone: The promising preclinical results with this compound, particularly its efficacy against BRAF mutant cancers and vemurafenib-resistant cells, warrant further investigation. [, ] Future research could focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-[(4-aminophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B610068.png)

![N-[(E)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide;dihydrochloride](/img/structure/B610072.png)

![2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B610075.png)

![Methyl 2-[[4-(3,4,5-trimethoxyanilino)imidazo[1,2-a][1,3,5]triazin-2-yl]amino]benzoate](/img/structure/B610076.png)